molecular formula C6H13ClN2O B8588056 3-Amino-5,5-dimethylpyrrolidin-2-one hydrochloride

3-Amino-5,5-dimethylpyrrolidin-2-one hydrochloride

Cat. No. B8588056
M. Wt: 164.63 g/mol
InChI Key: LKDSUPMJUUNLPM-UHFFFAOYSA-N
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Patent
US09309254B2

Procedure details

To a solution of tert-butyl N-(5,5-dimethyl-2-oxo-pyrrolidin-3-yl)carbamate (which may be prepared as described in Description 36) (1307 mg, 5.73 mmol) in DCM (5 mL) was added 4 M HCl in dioxane (2.86 mL, 11.45 mmol). The solution (which immediately started to evolve gas) was stirred at room temperature over 1 hour. The reaction mixture heavily precipitated. It was diluted with ether (approximately 50 mL) and the solid filtered under vacuum, washed with ether and dried in the vacuum oven to afford 3-amino-5,5-dimethyl-pyrrolidin-2-one hydrochloride (D37) (917 mg, 5.5701 mmol, 97.3% yield) as a white solid;
Name
tert-butyl N-(5,5-dimethyl-2-oxo-pyrrolidin-3-yl)carbamate
Quantity
1307 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.86 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:16])[NH:6][C:5](=[O:7])[CH:4]([NH:8]C(=O)OC(C)(C)C)[CH2:3]1.[ClH:17].O1CCOCC1>C(Cl)Cl>[ClH:17].[NH2:8][CH:4]1[CH2:3][C:2]([CH3:16])([CH3:1])[NH:6][C:5]1=[O:7] |f:4.5|

Inputs

Step One
Name
tert-butyl N-(5,5-dimethyl-2-oxo-pyrrolidin-3-yl)carbamate
Quantity
1307 mg
Type
reactant
Smiles
CC1(CC(C(N1)=O)NC(OC(C)(C)C)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
2.86 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature over 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture heavily precipitated
ADDITION
Type
ADDITION
Details
It was diluted with ether (approximately 50 mL)
FILTRATION
Type
FILTRATION
Details
the solid filtered under vacuum
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried in the vacuum oven

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.NC1C(NC(C1)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.5701 mmol
AMOUNT: MASS 917 mg
YIELD: PERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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